(R)-4-硝基苯基 2-((叔丁氧羰基)氨基)-3-苯基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

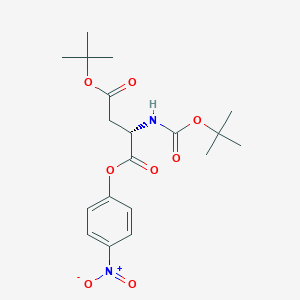

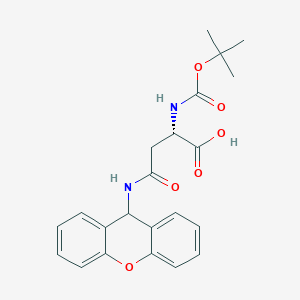

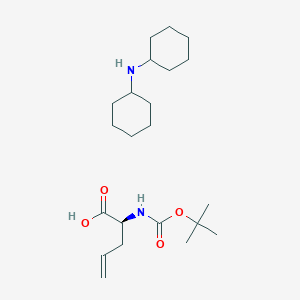

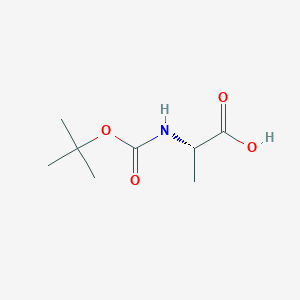

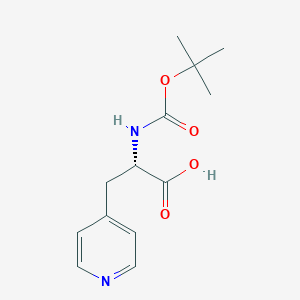

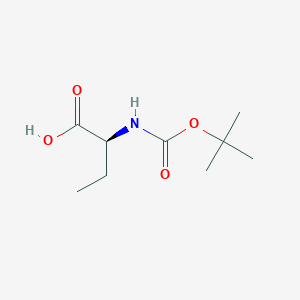

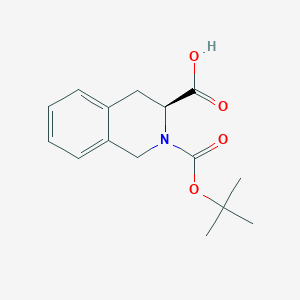

“®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate” is a complex organic compound. It contains a nitrophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as catalytic asymmetric reduction and Hoffmann rearrangement .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the nitrophenyl group, the Boc protected amino group, and the phenylpropanoate group would all contribute to the overall structure .

Chemical Reactions Analysis

The Boc group is a common protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a Boc protected amino group typically have a molecular weight of around 200 g/mol .

科学研究应用

大气化学和环境影响

(R)-4-硝基苯基 2-((叔丁氧羰基)氨基)-3-苯基丙酸酯作为硝基苯酚化合物,与大气化学有关。已知硝基苯酚在大气中以气态和凝聚态存在。它们主要由燃烧过程和特定农药的水解产生。这些化合物经历大气硝化,产生各种硝基苯酚,这对于了解大气中的化学反应及其对环境的影响至关重要 (Harrison 等人,2005)。

药理特性和药物开发

该化合物的相关性延伸到药理学研究,其中正在研究类似于 (R)-4-硝基苯基 2-((叔丁氧羰基)氨基)-3-苯基丙酸酯成分的硝氧基自由基衍生物。这些“杂合”化合物已显示出增强生物活性、改变生物反应和表现出选择性细胞毒性的潜力,这是开发新药剂的关键考虑因素 (Grigor’ev 等人,2014)。

分析化学和生物化学

在分析化学中,与 (R)-4-硝基苯基 2-((叔丁氧羰基)氨基)-3-苯基丙酸酯的化学结构密切相关的伯氨基与茚三酮的反应对于分析各种科学学科中的氨基酸、肽和蛋白质至关重要。该反应对于检测、分离和分析农业、生化、临床和营养科学等领域中的化合物至关重要 (Friedman, 2004)。

合成化学

光敏保护基团可能与 (R)-4-硝基苯基 2-((叔丁氧羰基)氨基)-3-苯基丙酸酯中的官能团有关,在合成化学中起着重要作用。这些基团已显示出在推进合成方法方面的前景,为复杂分子的合成提供了新的途径 (Amit 等人,1974)。

环境科学和毒理学

该化合物在环境科学和毒理学中也具有相关性,其中研究类似的酚类化合物在环境中的存在、归宿和毒性。了解这些化合物的行为对于评估环境污染和制定补救策略至关重要 (Liu & Mabury, 2020)。

作用机制

Target of Action

The primary target of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, also known as Boc-D-Phe-ONp, is the amine functional group in organic synthesis . The compound is used as a protecting group for amines .

Mode of Action

The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a new tetrahedral intermediate . The most common method for its deprotection uses trifluoroacetic acid and generally requires large excesses, reaction times ranging from 2-16 hours depending on the substrate, and a tedious purification process .

Biochemical Pathways

The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The tert-butoxycarbonyl group is one of the more widely used amine protecting groups . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .

Result of Action

The result of the compound’s action is the protection of the amine functional group, which is a crucial step in many organic synthesis processes . This allows for the selective reaction of other functional groups in the molecule without interference from the amine group .

Action Environment

The action of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the deprotection process requires the use of strong acids and can be influenced by the temperature and the nature of the solvent .

安全和危害

未来方向

属性

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWWFMMLBBICG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426953 |

Source

|

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | |

CAS RN |

16159-70-9 |

Source

|

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。